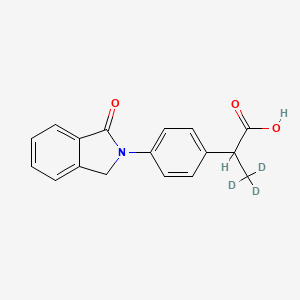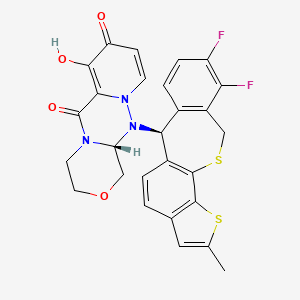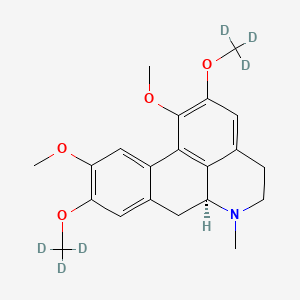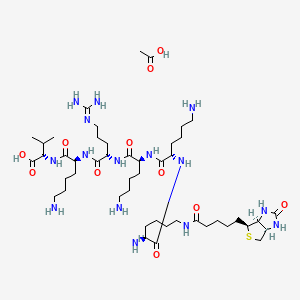
Antiparasitic agent-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.
化学反応の分析
Types of Reactions
Antiparasitic agent-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.
科学的研究の応用
Antiparasitic agent-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.
Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.
Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.
作用機序
The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.
類似化合物との比較
Similar Compounds
Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:
Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.
Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.
Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.
特性
分子式 |
C18H15N3O5 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3 |
InChIキー |
WBVYYNPRXBIFTF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
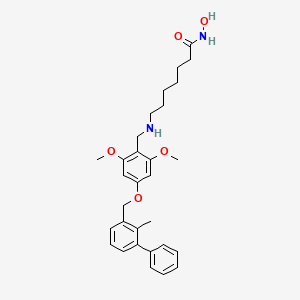


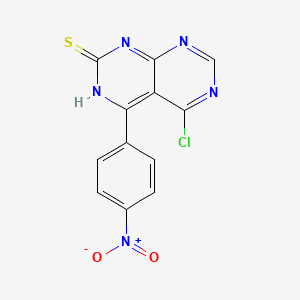

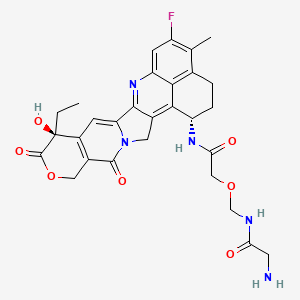
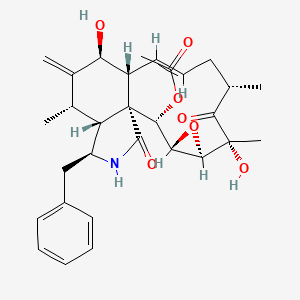
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
